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[CITY, STATE] — In the intricate landscape of synthetic chemistry and drug development, the
precise and unambiguous identification of molecular structures is paramount. The chemical
formula C6H4Br2FN represents a fascinating case study in the systematic naming conventions
established by the International Union of Pure and Applied Chemistry (IUPAC). This guide,
intended for researchers, scientists, and professionals in drug development, delves into the
structural isomerism of C6H4Br2FN and provides a comprehensive elucidation of their
corresponding IUPAC names.

The Challenge of Isomerism in Polysubstituted
Aromatics

A single molecular formula can represent multiple distinct compounds, known as isomers,
which possess the same atoms but differ in their spatial arrangement. For polysubstituted
benzene derivatives like C6H4Br2FN, the various possible positions of the bromine, fluorine,
and amino substituents on the benzene ring give rise to a number of structural isomers. Each
of these isomers exhibits unique physical, chemical, and biological properties, necessitating a
rigorous and systematic nomenclature to ensure clarity and reproducibility in scientific
communication.

The IUPAC system for naming organic compounds provides a set of logical rules to assign a
unique name to every distinct compound. For substituted benzene derivatives, the naming
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process is governed by the priority of the attached functional groups and the principle of
assigning the lowest possible locants to the substituents.

Foundational Principles of IUPAC Nomenclature for
Substituted Benzenes

The naming of polysubstituted benzene rings follows a systematic approach. When a
monosubstituted benzene has a common name that is accepted by IUPAC (e.g., toluene,
phenol, aniline), this common name is often used as the parent name for its derivatives.[1]

For the molecular formula C6H4Br2FN, the substituents are an amino group (-NH2), a fluorine
atom (-F), and two bromine atoms (-Br). According to IUPAC priority rules, the amino group has
higher priority for citation as a parent compound than the halogen substituents.[2] Therefore,
the parent name for the isomers of C6H4Br2FN will be aniline.

The carbon atom bearing the amino group is assigned the locant '1'. The remaining
substituents are then numbered to give them the lowest possible set of locants. The
substituents are listed alphabetically in the final name.

Systematic Identification and Nomenclature of
C6H4Br2FN Isomers

Based on the principles outlined above, we can systematically identify and name the possible
structural isomers of C6H4Br2FN where the substituents are on a benzene ring.

Isomers of Dibromo-fluoroaniline

The following table details the IUPAC names for the various isomers of dibromo-fluoroaniline.
The rationale for the numbering of the benzene ring is to provide the lowest possible locant set
for the substituents, with the amino group at position 1.
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IUPAC Name Substituent Positions

2,3-Dibromo-4-fluoroaniline -NH2 (1), -Br (2), -Br (3), -F (4)
2,3-Dibromo-5-fluoroaniline -NH2 (1), -Br (2), -Br (3), -F (5)
2,3-Dibromo-6-fluoroaniline -NH2 (1), -Br (2), -Br (3), -F (6)
2,4-Dibromo-3-fluoroaniline -NH2 (1), -Br (2), -F (3), -Br (4)
2,4-Dibromo-5-fluoroaniline -NH2 (1), -Br (2), -F (5), -Br (4)
2,4-Dibromo-6-fluoroaniline -NH2 (1), -Br (2), -F (6), -Br (4)
2,5-Dibromo-3-fluoroaniline -NH2 (1), -Br (2), -F (3), -Br (5)
2,5-Dibromo-4-fluoroaniline -NH2 (1), -Br (2), -F (4), -Br (5)
2,6-Dibromo-3-fluoroaniline -NH2 (1), -Br (2), -F (3), -Br (6)
2,6-Dibromo-4-fluoroaniline -NH2 (1), -Br (2), -F (4), -Br (6)
3,4-Dibromo-2-fluoroaniline -NH2 (1), -F (2), -Br (3), -Br (4)
3,4-Dibromo-5-fluoroaniline -NH2 (1), -F (5), -Br (3), -Br (4)
3,4-Dibromo-6-fluoroaniline -NH2 (1), -F (6), -Br (3), -Br (4)
3,5-Dibromo-2-fluoroaniline -NH2 (1), -F (2), -Br (3), -Br (5)
3,5-Dibromo-4-fluoroaniline -NH2 (1), -F (4), -Br (3), -Br (5)

Visualizing the Isomers: Structural Diagrams

To further aid in the unambiguous identification of these isomers, the following section provides
2D structural diagrams generated using the DOT language.

2,4-Dibromo-6-fluoroaniline

Caption: Structure of 2,4-dibromo-6-fluoroaniline

2,6-Dibromo-4-fluoroaniline

Caption: Structure of 2,6-dibromo-4-fluoroaniline
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3,5-Dibromo-4-fluoroaniline

Caption: Structure of 3,5-dibromo-4-fluoroaniline

Conclusion

The systematic application of IUPAC nomenclature is essential for the precise identification of
chemical compounds, particularly in the context of complex isomers such as those of
C6H4Br2FN. By recognizing the priority of the amino group to define the parent aniline
structure and applying the principle of lowest locants for the remaining bromo and fluoro
substituents, a unique and descriptive name can be assigned to each isomer. This guide
provides a foundational framework for researchers and professionals to confidently navigate
the nomenclature of polysubstituted aromatic compounds, thereby fostering clarity and
accuracy in scientific discourse and discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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